molecular formula C6H6O3S B3274048 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione CAS No. 6007-84-7

3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B3274048
CAS No.: 6007-84-7
M. Wt: 158.18 g/mol
InChI Key: QJWZYQDLGSFKPS-UHFFFAOYSA-N
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Description

3-Oxa-8-thiabicyclo[321]octane-2,4-dione is a bicyclic compound with a unique structure that incorporates both oxygen and sulfur atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diene with a sulfur-containing reagent in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The oxygen and sulfur atoms can participate in nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.

Scientific Research Applications

3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

  • 1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
  • 8-Thiabicyclo[3.2.1]octane, 8,8-dioxide

Comparison: 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione is unique due to the presence of both oxygen and sulfur atoms within its bicyclic structure. This combination imparts distinct chemical and biological properties compared to similar compounds that may only contain one of these heteroatoms. The presence of sulfur, in particular, can enhance the compound’s reactivity and potential biological activity.

Properties

IUPAC Name

3-oxa-8-thiabicyclo[3.2.1]octane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c7-5-3-1-2-4(10-3)6(8)9-5/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWZYQDLGSFKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)OC(=O)C1S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101175368
Record name Hexaric acid, 2,3,4,5-tetradeoxy-2,5-epithio-, cyclic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6007-84-7
Record name Hexaric acid, 2,3,4,5-tetradeoxy-2,5-epithio-, cyclic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6007-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexaric acid, 2,3,4,5-tetradeoxy-2,5-epithio-, cyclic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 2
3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 3
3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 4
3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 5
3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 6
3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione

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